molecular formula C19H26N4O12 B022568 Dncp-ahga CAS No. 103083-55-2

Dncp-ahga

Cat. No.: B022568
CAS No.: 103083-55-2
M. Wt: 502.4 g/mol
InChI Key: AISZDEOVMGWSKK-OFSFNKJUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, nitro groups, and amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine typically involves multiple steps, starting from the appropriate glucopyranosylamine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialized materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103083-55-2

Molecular Formula

C19H26N4O12

Molecular Weight

502.4 g/mol

IUPAC Name

3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid

InChI

InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1

InChI Key

AISZDEOVMGWSKK-OFSFNKJUSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

DNCP-AHGA
N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.